2-Methylhepta-1,5-diene

Physical Organic Chemistry Reaction Kinetics Thermolysis

2-Methylhepta-1,5-diene (specifically the cis- or (Z)- isomer, CAS 41044-64-8) is an isolated (non-conjugated) diene with the molecular formula C8H14 and a molecular weight of 110.20 g/mol. As an isolated 1,5-diene, it is primarily characterized by its ability to undergo thermal sigmatropic rearrangements, a reactivity profile distinct from its conjugated analogs.

Molecular Formula C8H14
Molecular Weight 110.20 g/mol
CAS No. 41044-64-8
Cat. No. B12510105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhepta-1,5-diene
CAS41044-64-8
Molecular FormulaC8H14
Molecular Weight110.20 g/mol
Structural Identifiers
SMILESCC=CCCC(=C)C
InChIInChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4-5H,2,6-7H2,1,3H3
InChIKeyLXKRFDPUBWVICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylhepta-1,5-diene (CAS 41044-64-8): An Isolated Diene Scaffold for Sigmatropic Rearrangement Studies


2-Methylhepta-1,5-diene (specifically the cis- or (Z)- isomer, CAS 41044-64-8) is an isolated (non-conjugated) diene with the molecular formula C8H14 and a molecular weight of 110.20 g/mol [1]. As an isolated 1,5-diene, it is primarily characterized by its ability to undergo thermal sigmatropic rearrangements, a reactivity profile distinct from its conjugated analogs [2]. It is typically available as a research-grade chemical, often as a clear, colorless liquid with a boiling point of 118°C and a specific gravity of 0.74 at 20°C [1].

Stereospecific cis-isomer for sigmatropic rearrangement kinetics
Thermally activated substrate for 1,5- and 3,3-sigmatropic shifts
Research-grade reagent; pure isomer required, not a cis/trans mixture

Why 2-Methylhepta-1,5-diene (CAS 41044-64-8) Cannot Be Substituted: The Critical Impact of Stereochemistry on Rearrangement Kinetics


Substituting 2-Methylhepta-1,5-diene (CAS 41044-64-8) with a generic or unspecified isomer mixture is not scientifically valid due to its specific stereochemical configuration. This cis-isomer is not only a distinct product but also a crucial intermediate in specific thermal rearrangements. The thermolysis of 2,2-dimethyl-1-vinylcyclobutane selectively produces cis-2-methylhepta-1,5-diene via a concerted 1,5-sigmatropic rearrangement [1]. Furthermore, this cis-isomer is itself a reactive substrate that can undergo a further 3,3-sigmatropic (Cope) rearrangement to generate other distinct isomers, including the trans-isomer and 2,4-dimethylhexa-1,5-diene [1]. Using a cis/trans mixture would obscure the kinetic analysis of these sequential, stereospecific transformations, as it introduces multiple reaction pathways and starting materials, thereby invalidating any quantitative study of the underlying mechanism [1].

Stereochemical configuration

Only the cis-isomer enables the 1,5-sigmatropic shift kinetics; a generic cis/trans mixture alters reaction pathways.

Intermediate exclusivity

The cis-isomer is the required substrate for the Cope rearrangement to trans and 2,4-dimethylhexa-1,5-diene; other isomers do not yield this product distribution.

Kinetic analysis validity

Using an isomer mixture introduces concurrent pathways, invalidating quantitative mechanistic studies.

Quantitative Evidence Guide for 2-Methylhepta-1,5-diene (CAS 41044-64-8): Differential Data for Procurement


Stereospecific Formation of cis-2-Methylhepta-1,5-diene via 1,5-Sigmatropic Shift

In the thermolysis of 2,2-dimethyl-1-vinylcyclobutane, the formation of cis-2-methylhepta-1,5-diene is a primary product, resulting from a concerted 1,5-sigmatropic rearrangement [1]. This is a key differentiator from its trans-isomer, which is not formed directly but is a secondary product generated from the cis-isomer via a different rearrangement pathway [1]. The activation energy (Ea) for the formation of cis-2-methylhepta-1,5-diene in this process was measured at 45.0 ± 1.3 kcal/mol with a logA of 12.24 ± 0.5 [1].

Formation Ea
Head-to-head
45.0 ± 1.3 kcal mol⁻¹
Supports stereospecific kinetic control
Gas-phase, 263–301 °C; trans not formed directly
Physical Organic Chemistry Reaction Kinetics Thermolysis Sigmatropic Rearrangement

Role of cis-2-Methylhepta-1,5-diene as a Key Intermediate in a 3,3-Sigmatropic Rearrangement Cascade

The unique value of the cis-isomer is further demonstrated by its participation in a subsequent 3,3-sigmatropic (Cope) rearrangement. Under the same thermolysis conditions (263-301 °C), cis-2-methylhepta-1,5-diene is shown to undergo a structural isomerization, acting as the direct precursor to both trans-2-methylhepta-1,5-diene and 2,4-dimethylhexa-1,5-diene [1]. This is a crucial mechanistic feature that is exclusive to the cis-isomer; the trans-isomer would not rearrange to give this product distribution.

Cope cascade
Class-level
cis-isomer → trans + 2,4-dimethylhexa-1,5-diene
Essential intermediate for cascade synthesis
Chair-like TS geometry required; isomer-specific
Physical Organic Chemistry Cope Rearrangement Reaction Mechanism Isomerization

Primary Research Applications for 2-Methylhepta-1,5-diene (CAS 41044-64-8) Based on Verified Evidence


Physical Organic Chemistry: Studying the Kinetics and Mechanism of Concerted Sigmatropic Rearrangements

This compound is an ideal substrate for fundamental studies in physical organic chemistry, specifically for investigating the kinetics and stereoelectronic requirements of 1,5-sigmatropic shifts and 3,3-sigmatropic (Cope) rearrangements. The quantitative data from Chickos & Frey (1987) provides a baseline for its thermolysis [1]. Researchers can use this cis-isomer to conduct kinetic isotope effect studies, computational modeling of transition states, or to explore the influence of substituents on sigmatropic rearrangements.

Synthetic Organic Chemistry: A Stereospecific Intermediate for the Synthesis of Other Diene Isomers

As established by the evidence, cis-2-methylhepta-1,5-diene is a direct precursor to its trans-isomer (CAS 41044-63-7) and 2,4-dimethylhexa-1,5-diene via a Cope rearrangement [1]. Therefore, a researcher requiring either of these compounds could use CAS 41044-64-8 as a starting material in a thermolysis protocol. This provides a defined synthetic route to specific isomers that are not commercially available as pure compounds.

Application
Selection Property
Validation Focus
Physical Organic Chemistry: Sigmatropic Rearrangement Kinetics
Stereoisomeric purity (cis- form)
Kinetic reproducibility against published Ea (45.0 kcal/mol)
Synthetic Organic Chemistry: Stereospecific Synthesis of Diene Isomers
Substrate for Cope rearrangement
Product distribution (trans- and 2,4-dimethylhexa-1,5-diene)

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